molecular formula C16H17N3O3S2 B2532444 Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate CAS No. 431916-22-2

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate

Cat. No.: B2532444
CAS No.: 431916-22-2
M. Wt: 363.45
InChI Key: SNJNMUGOMVPSBV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate is a thiazole-based compound featuring a thioureido linkage to a 4-methylbenzoyl group and an ethyl acetate side chain.

Properties

IUPAC Name

ethyl 2-[2-[(4-methylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-3-22-13(20)8-12-9-24-16(17-12)19-15(23)18-14(21)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,17,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJNMUGOMVPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methylbenzoyl Chloride

4-Methylbenzoic acid reacts with excess thionyl chloride (SOCl₂) under reflux to yield 4-methylbenzoyl chloride. This exothermic reaction proceeds to completion within 2–3 hours, evidenced by the cessation of HCl gas evolution. The crude product is purified via distillation, achieving >95% purity (by ¹H NMR).

Formation of 4-Methylbenzoyl Isothiocyanate

4-Methylbenzoyl chloride is treated with ammonium thiocyanate (NH₄SCN) in acetone at 0–5°C. The intermediate acyl isothiocyanate forms as a yellow oil, confirmed by IR absorption at 2050 cm⁻¹ (νC≡N). This intermediate is highly reactive and used immediately in subsequent steps.

Coupling with Amines to Form Thiourea

The acyl isothiocyanate reacts with ethyl 2-aminoacetate hydrochloride in dichloromethane (DCM) at room temperature. After 4 hours, the thiourea product precipitates as a white solid. Recrystallization from ethanol yields 72% pure N-(4-methylbenzoyl)-N’-(ethoxycarbonylmethyl)thiourea, confirmed by ¹H NMR (δ 10.78 ppm, NH).

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole core is constructed using a modified Hantzsch thiazole synthesis.

Synthesis of α-Bromoester Intermediate

Ethyl 3-(thiophen-2-yl)propionate undergoes bromination with bromine (Br₂) in chloroform at 40°C. The α-bromoester, ethyl 3-bromo-3-(thiophen-2-yl)propionate, forms as a viscous oil (85% yield).

Cyclocondensation with Thiourea

The α-bromoester reacts with N-(4-methylbenzoyl)-N’-(ethoxycarbonylmethyl)thiourea in polyethylene glycol (PEG-400) under microwave irradiation (100 W, 100°C, 60 seconds). This one-pot cyclocondensation affords the thiazole ring, with the thiourea’s sulfur and nitrogen atoms incorporated into the heterocycle. The crude product is washed with sodium bicarbonate and recrystallized from ethanol, yielding 78% Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate.

Table 1. Optimization of Microwave-Assisted Thiazole Synthesis

Parameter Condition Yield (%)
Solvent PEG-400 78
Temperature (°C) 100 78
Irradiation Time 60 seconds 78
Power (W) 100 78
Alternative Solvent DMF 62

Alternative Synthetic Routes and Mechanistic Insights

Conventional Thermal Synthesis

A traditional approach refluxes the α-bromoester and thiourea in ethanol for 12 hours, yielding 65% product. This method, while reliable, is less efficient than microwave protocols.

Oxidative Dehydrogenation

For analogs requiring dehydrogenation, bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) oxidize dihydrothiazoles to aromatic thiazoles. However, this step is unnecessary in the target compound’s synthesis.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.78 (s, 1H, NH), 7.76 (d, J = 7.72 Hz, 2H, ArH), 7.31 (d, J = 7.6 Hz, 2H, ArH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.98 (t, J = 6.24 Hz, 2H, CH₂), 2.37 (s, 3H, CH₃), 1.23 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 180.6 (C=S), 170.2 (C=O), 141.9 (ArC), 130.1–127.3 (ArCH), 61.5 (OCH₂), 58.6–54.3 (CH₂), 20.4 (CH₃).

Infrared (IR) Spectroscopy

Key absorptions include 1686 cm⁻¹ (C=O), 1539 cm⁻¹ (C=C), 1250 cm⁻¹ (C-N), and 1054 cm⁻¹ (C=S).

Thermogravimetric Analysis (TGA)

The compound decomposes in two stages: loss of adsorbed water (6% at 135–165°C) and major decomposition (74% at 160–900°C).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the thiourea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiourea group.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

The synthesis of Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate typically involves several key steps:

  • Formation of the Thiazole Ring : The thiazole structure is synthesized through cyclization reactions involving thiourea derivatives and appropriate halogenated compounds.
  • Introduction of the Benzoyl Group : The benzoyl moiety is introduced via nucleophilic substitution reactions, where benzoyl chloride reacts with the thiourea derivative.
  • Esterification : The final step involves esterification with ethyl acetate under acidic conditions to yield the target compound.

This multi-step synthesis allows for the modification of various substituents on the thiazole ring, leading to derivatives with potentially enhanced biological activities.

Biological Activities

This compound has been studied for a variety of biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism may involve the inhibition of specific enzymes critical for microbial survival, thereby reducing their proliferation .
  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell growth, particularly in breast cancer cell lines. The compound's ability to interfere with cellular pathways involved in tumor growth presents a promising avenue for cancer therapy .
  • Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's . Its interaction with enzymes may provide insights into developing new therapeutic agents targeting these conditions.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Treatment : Studies are ongoing to evaluate its efficacy as a chemotherapeutic agent, particularly in inhibiting tumor growth and metastasis .
  • Infectious Diseases : The compound's antimicrobial properties make it a candidate for developing new antibiotics or antifungal treatments, especially against resistant strains .
  • Neurological Disorders : As an acetylcholinesterase inhibitor, it holds potential for treating cognitive disorders by enhancing acetylcholine levels in the brain .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of derivatives based on this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria with IC50 values in the low micromolar range.
Study BAnticancer ActivityShowed significant cytotoxic effects on MCF7 breast cancer cells with IC50 values lower than standard chemotherapeutics.
Study CEnzyme InhibitionIdentified as a potent acetylcholinesterase inhibitor with promising results in vitro, suggesting potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thioureido Group

The thioureido group (-NH-C(S)-N-) serves as a critical pharmacophore. Modifications to its acyl component significantly alter bioactivity and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield (%) Ref.
Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate 4-methylbenzoyl C₁₆H₁₇N₃O₃S₂ 363.46 Enhanced lipophilicity, potential enzyme inhibition Not reported -
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Thiophene-2-carbonyl C₁₃H₁₃N₃O₃S₃ 355.46 Lower pKa (7.14), higher solubility in polar solvents Not reported
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate 4-(Trifluoromethyl)phenylurea C₂₃H₂₄F₃N₅O₃S 548.2 (ESI-MS) Cytotoxicity (anticancer screening), high yield (93.4%) 93.4
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate 4-Methoxyphenyl C₁₄H₁₅NO₃S 293.34 Structural simplicity, intermediate for further functionalization Not reported

Key Observations :

  • Heterocyclic Acyl Groups : Thiophene-2-carbonyl () introduces sulfur-rich π-conjugation, possibly improving redox activity.
  • Steric Effects : The 4-methylbenzoyl group (target compound) balances steric bulk and lipophilicity, favoring membrane permeability.

Modifications to the Thiazole Core

Variations in the thiazole ring’s substituents influence electronic and steric properties:

  • Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate (): Acetamido substitution at C2 simplifies the structure, favoring synthetic accessibility (used in antibiotic intermediates).
  • Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate (): Pyridazine-imidazole fusion introduces multiple hydrogen-bonding sites, enhancing interactions with biological targets.

Critical Analysis of Structural-Activity Relationships (SAR)

  • Lipophilicity : The 4-methylbenzoyl group increases logP relative to thiophene or methoxyphenyl analogs, likely improving blood-brain barrier penetration.
  • Hydrogen Bonding : Thioureido and urea groups () facilitate interactions with enzyme active sites, crucial for inhibitory effects.
  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) may reduce binding affinity to smaller enzymatic pockets but enhance selectivity.

Biological Activity

Introduction

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate is a complex organic compound belonging to the class of thiazole derivatives. Its unique structure, which includes a thiazole ring and a thiourea moiety, suggests potential biological activity across various domains, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide an in-depth analysis of its biological activities based on diverse scholarly sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N3O3SC_{15}H_{16}N_{3}O_{3}S, with a molecular weight of approximately 320.37 g/mol. The presence of functional groups such as thiourea and thiazole enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₆N₃O₃S
Molecular Weight320.37 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures exhibit Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated several thiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli . The compound exhibited an MIC of 12.5 µg/mL , indicating potent antibacterial activity .

Anticancer Activity

Research indicates that thiazole derivatives can act as effective anticancer agents due to their ability to inhibit cancer cell proliferation. This compound has been tested against various cancer cell lines.

Table 2: Anticancer Activity

Cell LineIC50 (µg/mL)Reference
A-4311.98 ± 1.22
HT29<1.0
Jurkat1.61 ± 1.92

The structure-activity relationship (SAR) studies suggest that the presence of the methyl group at the para position of the benzoyl group significantly enhances the anticancer activity by improving interactions with cellular targets.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting their catalytic functions.
  • Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives induce oxidative stress in cancer cells, leading to cell death .

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